1-Bromo-2,6-naphthyridine
Overview
Description
1-Bromo-2,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by their fused pyridine rings, which contain nitrogen atoms at specific positions
Mechanism of Action
Target of Action
1-Bromo-2,6-naphthyridine is a type of naphthyridine, a class of compounds that have been found to be pharmacologically active . Naphthyridines have a wide range of applications, including anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . .
Mode of Action
Naphthyridines, in general, have been found to exhibit a variety of biological activities, suggesting that they interact with multiple targets
Biochemical Pathways
Given the wide range of biological activities exhibited by naphthyridines, it can be inferred that multiple pathways may be affected
Result of Action
Naphthyridines have been found to exhibit a variety of biological activities, suggesting that they have multiple effects at the molecular and cellular levels
Action Environment
It has been noted that the synthesis of naphthyridines can be influenced by the choice of solvent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,6-naphthyridine can be synthesized through several methods. One common approach involves the bromination of 2,6-naphthyridine. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols, with catalysts such as palladium or copper.
Coupling Reactions: Often use palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.
Oxidation and Reduction: Use oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products:
Substitution Reactions: Yield substituted naphthyridines with various functional groups.
Coupling Reactions: Produce biaryl or vinyl-naphthyridine derivatives.
Oxidation and Reduction: Result in oxidized or reduced forms of the original compound.
Scientific Research Applications
1-Bromo-2,6-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It is employed in the synthesis of molecular probes and sensors for detecting biological targets.
Industrial Applications: The compound finds use in the synthesis of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
1-Bromo-2,6-naphthyridine can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridine: Known for its biological activity and use in medicinal chemistry.
1,8-Naphthyridine: Utilized in the synthesis of pharmaceuticals and agrochemicals.
1,6-Naphthyridine: Noted for its applications in materials science and as a ligand in coordination chemistry.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its bromine atom makes it a versatile intermediate for further functionalization, enabling the synthesis of a wide range of derivatives with diverse applications.
Properties
IUPAC Name |
1-bromo-2,6-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-8-7-2-3-10-5-6(7)1-4-11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJZODPOGAZBNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=NC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513421 | |
Record name | 1-Bromo-2,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80513421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81044-15-7 | |
Record name | 1-Bromo-2,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80513421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2,6-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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